Disialo-Asn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disialo-Asn, also known as Sialylglycoasparaginate, is a type of N-glycan and sialate glycopeptide. It is a complex carbohydrate structure that plays a significant role in various biological processes. This compound is characterized by the presence of two sialic acid residues attached to an asparagine-linked glycan. This compound is often found in glycoproteins and is involved in cell-cell recognition, signaling, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disialo-Asn typically involves chemoenzymatic methods. One common approach is the use of glycosyltransferases to attach sialic acid residues to an asparagine-linked glycan. This process can be carried out in vitro using purified enzymes and specific substrates. The reaction conditions often include a buffered solution with appropriate pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of this compound. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Disialo-Asn can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized glycan derivatives, while reduction may produce reduced glycan forms .
Scientific Research Applications
Disialo-Asn has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycan structures and their interactions with other molecules.
Biology: Plays a role in cell-cell recognition, signaling, and immune responses. It is also used in the study of glycoprotein functions.
Medicine: Investigated for its potential therapeutic applications, including as a target for drug development and as a biomarker for certain diseases.
Industry: Used in the production of glycoprotein-based therapeutics and as a component in various biotechnological applications
Mechanism of Action
The mechanism of action of Disialo-Asn involves its interaction with specific receptors and proteins on the cell surface. It binds to carbohydrate recognition domains on lectins and other glycan-binding proteins, mediating cell-cell interactions and signaling pathways. The molecular targets include various receptors involved in immune responses and cell signaling .
Comparison with Similar Compounds
Monosialo-Asn: Contains only one sialic acid residue.
Trisialo-Asn: Contains three sialic acid residues.
Asialo-Asn: Lacks sialic acid residues.
Comparison: Disialo-Asn is unique due to the presence of two sialic acid residues, which confer specific biological properties and interactions. Compared to Monosialo-Asn and Asialo-Asn, this compound has enhanced binding affinity to certain receptors and proteins. Trisialo-Asn, on the other hand, may have different binding properties due to the additional sialic acid residue .
Properties
Molecular Formula |
C88H144N8O64 |
---|---|
Molecular Weight |
2338.1 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C88H144N8O64/c1-21(105)90-42-28(111)8-87(85(136)137,159-70(42)48(116)30(113)10-97)141-19-39-52(120)59(127)63(131)80(150-39)153-67-35(15-102)147-78(46(57(67)125)94-25(5)109)157-73-61(129)50(118)32(12-99)144-83(73)140-18-38-54(122)72(65(133)82(149-38)155-69-37(17-104)146-77(45(56(69)124)93-24(4)108)152-66-34(14-101)143-75(44(55(66)123)92-23(3)107)96-41(115)7-27(89)76(134)135)156-84-74(62(130)51(119)33(13-100)145-84)158-79-47(95-26(6)110)58(126)68(36(16-103)148-79)154-81-64(132)60(128)53(121)40(151-81)20-142-88(86(138)139)9-29(112)43(91-22(2)106)71(160-88)49(117)31(114)11-98/h27-40,42-75,77-84,97-104,111-114,116-133H,7-20,89H2,1-6H3,(H,90,105)(H,91,106)(H,92,107)(H,93,108)(H,94,109)(H,95,110)(H,96,115)(H,134,135)(H,136,137)(H,138,139)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66+,67+,68+,69+,70+,71+,72-,73-,74-,75+,77-,78-,79-,80-,81-,82-,83-,84+,87+,88+/m0/s1 |
InChI Key |
RWCNHWQYVXEFPZ-AJHWVAAXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)NC(=O)C)NC(=O)C[C@@H](C(=O)O)N)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)NC(=O)CC(C(=O)O)N)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.